3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide

Description

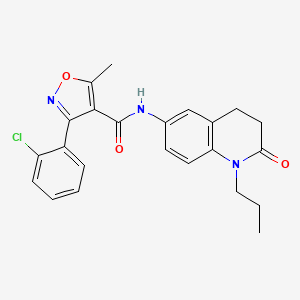

3-(2-Chlorophenyl)-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole core fused with a 2-chlorophenyl group and a tetrahydroquinoline-derived carboxamide moiety. The isoxazole ring (C₃H₃NO) is substituted at position 3 with a 2-chlorophenyl group and at position 5 with a methyl group.

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O3/c1-3-12-27-19-10-9-16(13-15(19)8-11-20(27)28)25-23(29)21-14(2)30-26-22(21)17-6-4-5-7-18(17)24/h4-7,9-10,13H,3,8,11-12H2,1-2H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKKVZZDOMRAFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide is an isoxazole derivative that has been studied for its potential biological activities, particularly in the fields of oncology and immunology. This article synthesizes current research findings regarding its biological activity, including anticancer properties and immunomodulatory effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including the compound . Research has shown that it exhibits significant activity against various cancer cell lines. For instance:

- Cell Line Studies : The compound demonstrated a reduction in alpha-fetoprotein secretion in Hep3B cells, indicating a potential role in hepatocellular carcinoma treatment. Specifically, it reduced secretion levels to 1829.33 ± 65.91 ng/ml compared to control groups .

- Cell Cycle Analysis : It induced a delay in the G2/M phase of the cell cycle by 18.07%, akin to the effects observed with doxorubicin, a standard chemotherapy agent .

Immunomodulatory Effects

Isoxazole derivatives have also been investigated for their immunomodulatory effects. The compound's ability to influence immune responses is noteworthy:

- In Vitro Studies : The compound was found to inhibit the humoral immune response while stimulating certain aspects of cellular immunity. Specifically, it suppressed TNF-alpha production and lymphocyte proliferation induced by phytohemagglutinin (PHA) in human blood cultures .

- In Vivo Models : In mouse models, the compound promoted regulatory T cell generation while inhibiting carrageenan-induced foot pad edema, suggesting its potential as an immunosuppressive agent .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other known isoxazole derivatives:

Case Studies

Several case studies have documented the efficacy of isoxazole derivatives in clinical settings:

- Hepatocellular Carcinoma : A study involving Hep3B cells indicated that treatment with the compound led to significant apoptosis and reduced necrosis rates compared to untreated controls .

- Autoimmune Conditions : In models of autoimmune diseases, the compound's immunosuppressive properties were leveraged to evaluate its effectiveness in reducing symptoms associated with hyperactive immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework and Substituent Analysis

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Isoxazole vs. Pyrazole Cores : The target compound’s isoxazole ring offers greater metabolic stability compared to pyrazole derivatives (e.g., ’s compound), as isoxazoles are less prone to oxidative degradation . However, pyrazoles may exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms.

- Substituent Effects: The 2-chlorophenyl group in the target compound enhances lipophilicity, favoring membrane permeability, whereas the thiophene in ’s analogue prioritizes aromatic stacking interactions . The tetrahydroquinolin-2-one moiety in the target compound introduces a bicyclic system that likely improves target binding specificity compared to simpler carboxamide linkers (e.g., cyclopropyl in ) .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Property Comparison

Key Observations:

- The target compound’s high lipophilicity (LogP) may limit aqueous solubility but enhance tissue penetration.

- ’s compound, with a molecular weight exceeding 1000 g/mol, likely faces significant bioavailability hurdles, underscoring the target compound’s more drug-like profile .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step reactions, including cyclization and coupling steps. Key intermediates include the 2-oxo-1-propyl-tetrahydroquinoline moiety and the isoxazole-carboxamide core. Optimization strategies:

- Use dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility during coupling reactions .

- Apply statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can optimize reaction time, temperature, and stoichiometry while reducing resource expenditure .

- Monitor reaction progress via HPLC or TLC to identify byproducts and adjust purification protocols .

Q. How should structural characterization be conducted to confirm purity and identity?

- Nuclear Magnetic Resonance (NMR): Assign peaks for the chlorophenyl (δ 7.2–7.5 ppm), isoxazole (δ 6.5–7.0 ppm), and tetrahydroquinoline (δ 1.2–2.8 ppm for propyl chain) moieties .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 438.12 for C₂₃H₂₃ClN₃O₃) .

- Infrared Spectroscopy (IR): Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Q. What solvent systems are suitable for solubility and reactivity studies?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for kinetic studies.

- Chlorinated solvents (e.g., DCM) are ideal for reactions requiring anhydrous conditions .

- Ethanol/water mixtures (e.g., 70:30 v/v) can stabilize intermediates during recrystallization .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and stability?

- Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For example, simulate the cyclization of the isoxazole ring to identify energy barriers .

- Apply molecular docking to explore binding affinities if the compound has bioactive targets (e.g., enzyme active sites) .

- Combine machine learning with experimental data to predict optimal reaction conditions and reduce computational costs .

Q. What experimental methods resolve contradictions in kinetic or thermodynamic data?

- Isothermal Titration Calorimetry (ITC): Quantify binding constants and enthalpy changes to validate computational predictions .

- Controlled kinetic experiments: Vary temperature (e.g., 25°C vs. 50°C) to distinguish between kinetic and thermodynamic control in reactions .

- Cross-validation using multiple characterization techniques (e.g., NMR, XRD) to confirm structural assignments when spectral data conflict .

Q. How can reaction mechanisms involving the tetrahydroquinoline moiety be elucidated?

- Isotopic labeling: Use deuterated solvents (e.g., D₂O) to track proton transfer steps during ring-opening/closing reactions .

- In situ FTIR: Monitor real-time changes in carbonyl or amide bonds during acid/base-catalyzed transformations .

- Hammett plots: Correlate substituent effects (e.g., electron-withdrawing Cl on phenyl) with reaction rates to infer mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.